(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid Trypsin-Like (β2) Subunit Inhibition Relative to Clinical Boronic Acid Inhibitors
(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid exhibits an IC₅₀ of 1,870 nM against the trypsin-like (β2) activity of human 20S proteasome, measured using Boc-LRR-AMC fluorogenic substrate [1]. In contrast, the clinical boronic acid proteasome inhibitor bortezomib displays substantially weaker trypsin-like inhibition with an IC₅₀ of 3,600 nM [2], while ixazomib is essentially inactive against this subunit (IC₅₀ >10,000 nM) [2]. Delanzomib shows modest β2 activity with IC₅₀ >100 nM [2].
| Evidence Dimension | Trypsin-like (β2) subunit inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,870 nM |
| Comparator Or Baseline | Bortezomib: 3,600 nM; Ixazomib: >10,000 nM; Delanzomib: >100 nM |
| Quantified Difference | 1.9-fold more potent than bortezomib; >5.3-fold more potent than ixazomib; <18.7-fold less potent than delanzomib lower bound |
| Conditions | Human 20S proteasome, Boc-LRR-AMC fluorogenic substrate hydrolysis assay |
Why This Matters
The differential β2 inhibition profile enables researchers to isolate trypsin-like proteasome activity contributions without concurrent potent chymotrypsin-like inhibition, a pharmacological feature unavailable with clinical boronic acid inhibitors.
- [1] BindingDB. BDBM50444901 (CHEMBL3099638). IC₅₀: 1.87E+3 nM. Assay: Inhibition of trypsin-like activity of human 20S proteasome beta 2 subunit assessed as hydrolysis of Boc-LRR-AMC fluorogenic substrate. View Source
- [2] PMC6151281. Table 1: T-L (trypsin-like) IC₅₀ values: Bortezomib 3,600 nM, Ixazomib >10,000 nM, Delanzomib >100 nM. View Source
